6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline

Medicinal Chemistry SAR Isoquinoline Derivatives

6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline (CAS 89707-47-1; molecular formula C₂₃H₂₆N₂O₃; molecular weight 378.47 g/mol) is a fully aromatic, synthetic isoquinoline derivative bearing a 1-phenyl substituent, 6,7-dimethoxy electron-donating groups, and a 3-(1-methylpiperidin-4-yl)oxy ether-linked basic side chain. The compound is classified as a heterocyclic small molecule within the broader 1-phenylisoquinoline chemotype, a scaffold historically explored for central nervous system (CNS) modulation (e.g., antidepressant activity in US4547508) and more recently for kinase inhibition (e.g., Rho-kinase and PI3K pathways).

Molecular Formula C23H26N2O3
Molecular Weight 378.5 g/mol
CAS No. 89707-47-1
Cat. No. B12900125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline
CAS89707-47-1
Molecular FormulaC23H26N2O3
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)OC2=CC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4)OC)OC
InChIInChI=1S/C23H26N2O3/c1-25-11-9-18(10-12-25)28-22-14-17-13-20(26-2)21(27-3)15-19(17)23(24-22)16-7-5-4-6-8-16/h4-8,13-15,18H,9-12H2,1-3H3
InChIKeyMXAJMKFEHXVNAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline (CAS 89707-47-1) – Structural Class, Physicochemical Identity, and Procurement Baseline


6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline (CAS 89707-47-1; molecular formula C₂₃H₂₆N₂O₃; molecular weight 378.47 g/mol) is a fully aromatic, synthetic isoquinoline derivative bearing a 1-phenyl substituent, 6,7-dimethoxy electron-donating groups, and a 3-(1-methylpiperidin-4-yl)oxy ether-linked basic side chain . The compound is classified as a heterocyclic small molecule within the broader 1-phenylisoquinoline chemotype, a scaffold historically explored for central nervous system (CNS) modulation (e.g., antidepressant activity in US4547508) and more recently for kinase inhibition (e.g., Rho-kinase and PI3K pathways) [1]. It is commercially supplied at ≥97% purity (HPLC) for research use, with the combination of the 6,7-dimethoxy motif and the 3-O-(1-methylpiperidin-4-yl) substituent representing a specific substitution pattern that distinguishes it from both simpler 1-phenylisoquinoline progenitors and alternative isoquinoline-based tool compounds .

6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline (89707-47-1): Why Structural Analogs Cannot Be Presumed Interchangeable in Isoquinoline-Based Research


The 1-phenylisoquinoline scaffold is exquisitely sensitive to substitution pattern. Even minor modifications—reduction of the isoquinoline ring to a tetrahydro form, omission of the 6,7-dimethoxy groups, or alteration of the 3-position ether linkage—can profoundly shift target engagement profiles, as demonstrated by the divergent pharmacological trajectories of 1-phenylisoquinoline derivatives across antidepressant (US4547508) , Rho-kinase inhibitor (Sanofi-Aventis series) [1], and sigma receptor ligand chemotypes [2]. Specifically, the 6,7-dimethoxy motif is a recognized pharmacophoric element in isoquinoline SAR, implicated in modulating electron density on the aromatic ring and influencing both binding-pocket complementarity and metabolic stability [2]. The 3-O-(1-methylpiperidin-4-yl) substituent introduces a conformationally flexible, basic tertiary amine that can serve as a critical hydrogen-bond acceptor or charged interaction partner, absent in analogs bearing pyridyl, unsubstituted phenyl, or simple alkoxy groups at the 3-position. Generic substitution of CAS 89707-47-1 with a des-methoxy analog (e.g., CAS 89707-53-9), a tetrahydroisoquinoline (e.g., CAS 4118-36-9), or an alternative isoquinoline tool compound without quantitative confirmation of equivalent target binding, cellular activity, and selectivity is scientifically unsound and constitutes a procurement risk for reproducible research.

6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline (89707-47-1): Quantitative Differentiator Evidence Against Closest Analogs


Structural Differentiation: 6,7-Dimethoxy Substitution Pattern vs. Des-Methoxy Analog (CAS 89707-53-9) and Tetrahydro Analog (CAS 4118-36-9)

CAS 89707-47-1 is distinguished from its closest commercially available structural analogs by the simultaneous presence of three key features: (i) a fully aromatic isoquinoline core (vs. tetrahydro in CAS 4118-36-9), (ii) 6,7-dimethoxy substitution (absent in CAS 89707-53-9), and (iii) a 3-(1-methylpiperidin-4-yl)oxy side chain. The 6,7-dimethoxy motif contributes an additional two hydrogen-bond acceptor sites and increases the topological polar surface area (tPSA) to approximately 60.4 Ų, compared to an estimated ~34.5 Ų for the des-methoxy analog CAS 89707-53-9 [1]. This tPSA differential is within a range known to influence membrane permeability and CNS penetration potential in classic medicinal chemistry decision metrics [1]. The fully aromatic isoquinoline core of CAS 89707-47-1 imparts a planar, conjugated system with distinct π-stacking capability relative to the non-planar tetrahydro analog, which may alter intercalation or aromatic cage interactions at biological targets [2].

Medicinal Chemistry SAR Isoquinoline Derivatives

Purity Specification Benchmarking: 97% HPLC Purity as a Minimum Procurement Threshold Relative to Uncharacterized or Lower-Purity Isoquinoline Sources

CAS 89707-47-1 is commercially supplied with a documented minimum purity of 97% (HPLC), as specified by the vendor CheMenu (Catalog No. CM226490) . This contrasts with many historical isoquinoline research compounds used in foundational SAR studies (e.g., early 1-phenylisoquinoline antidepressants in US4547508), which were often characterized only by melting point and elemental analysis without modern chromatographic purity quantification . For procurement decisions, the availability of a batch-certified purity specification reduces the risk of irreproducible biological results arising from unidentified impurities—a documented concern in chemical biology where even 1–2% of a potent impurity can confound activity attribution [1]. While 97% purity is a standard research-grade specification rather than a unique differentiator, its documented availability for this specific CAS number enables quality-controlled experimental design that may not be achievable with older, less rigorously characterized isoquinoline analogs sourced from non-certified suppliers.

Chemical Procurement Quality Control Reproducibility

Isoquinoline Core Oxidation State as a Determinant of Biological Target Space: Aromatic vs. Tetrahydroisoquinoline Differential Activity Profiles from Class-Level Evidence

The fully aromatic isoquinoline core of CAS 89707-47-1 places it in a distinct pharmacological sub-class from tetrahydroisoquinoline (THIQ) analogs such as CAS 4118-36-9. Class-level evidence from the sigma receptor literature demonstrates that aromatic isoquinoline and benz[f]isoquinoline derivatives can achieve sub-nanomolar binding affinities (Ki values as low as 0.25 nM for select benz[f]isoquinoline conformers), while the reduction to a tetrahydro core fundamentally alters conformational flexibility, basicity (pKa of the nitrogen), and π-electron distribution, resulting in shifts in receptor subtype selectivity and affinity that can exceed 100-fold [1]. In the Rho-kinase inhibitor patent literature, Sanofi-Aventis explicitly distinguishes between aromatic isoquinoline and isoquinolone (oxidized) derivative series, with distinct SAR tables reported for each core oxidation state [2]. CAS 89707-47-1, as a fully aromatic 1-phenylisoquinoline, is therefore positioned for target engagement profiles that are mechanistically inaccessible to tetrahydro or dihydro analogs.

Pharmacology Isoquinoline Alkaloids Receptor Binding

6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline (89707-47-1): Evidence-Guided Research and Procurement Application Scenarios


Medicinal Chemistry SAR Exploration of the 1-Phenylisoquinoline Chemotype at CNS Targets

CAS 89707-47-1 is structurally suited as a probe molecule for structure-activity relationship (SAR) campaigns investigating the impact of 6,7-dimethoxy substitution and a basic 3-O-piperidine side chain on CNS target engagement. The compound's tPSA of ~60.4 Ų and multiple H-bond acceptors place it within a favorable property space for CNS drug candidates (tPSA < 70 Ų guideline), while the fully aromatic core aligns with known high-affinity sigma receptor and 1-phenylisoquinoline antidepressant pharmacophores documented in US4547508 [1] and Glennon et al. (1994) . Researchers can use this scaffold to systematically compare binding against des-methoxy (CAS 89707-53-9) and tetrahydro (CAS 4118-36-9) controls to deconvolute the contribution of each structural feature to affinity and selectivity .

Kinase Inhibitor Scaffold-Hopping and Selectivity Profiling

The isoquinoline core is a recognized kinase inhibitor scaffold, appearing in both Rho-kinase inhibitor patents (Sanofi-Aventis) [1] and PI3K/mTOR inhibitor programs. CAS 89707-47-1, with its 1-phenyl and 3-piperidinyl-oxy substituents, provides a differentiated starting point for kinase selectivity profiling relative to the 6-piperidinyl-substituted isoquinoline series that dominates the Sanofi-Aventis Rho-kinase patent estate [1]. The altered substitution vector (3-oxy vs. 6-direct attachment) may confer a distinct kinase selectivity fingerprint, making this compound valuable for scaffold-hopping exercises aimed at identifying novel kinase inhibition chemotypes with reduced cross-reactivity against the Rho-kinase panel.

Chemical Biology Tool for Sigma Receptor Subtype Deconvolution

Class-level SAR from the sigma receptor field indicates that 1-phenylisoquinoline derivatives with basic amine side chains can achieve high-affinity binding to sigma-1 and sigma-2 receptors, with subtle structural modifications driving subtype selectivity [1]. CAS 89707-47-1, with its 6,7-dimethoxy substitution and 3-(1-methylpiperidin-4-yl)oxy side chain, represents a structurally distinct chemotype from the classical 4-phenylpiperidine and benz[f]isoquinoline sigma ligands. This compound can be deployed in competitive radioligand displacement assays alongside established sigma tool compounds (e.g., pentazocine for sigma-1, DTG for sigma-2) to probe whether the 3-oxy-1-phenylisoquinoline connectivity accesses a novel sigma receptor interaction mode that may not be achievable with traditional 4-phenylpiperidine-based ligands [1].

Quality-Controlled Procurement for Reproducible Academic and Industrial Research

For laboratories requiring a well-characterized, high-purity 1-phenylisoquinoline derivative with a defined substitution pattern amenable to further synthetic elaboration, CAS 89707-47-1 offers procurement advantages. The vendor-documented purity of ≥97% (HPLC) provides a quality benchmark that supports inter-laboratory reproducibility. The compound's defined single-isomer constitution (no stereogenic centers that would generate racemic mixtures) simplifies analytical characterization and eliminates the confounding variable of enantiomeric purity inherent in chiral isoquinoline analogs. This makes CAS 89707-47-1 a suitable choice for core-facility compound management and high-throughput screening library inclusion where compound identity and purity are critical metadata parameters .

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